Cas no 1876402-41-3 (5-Iodo-2-(p-tolyloxy)pyrimidine)

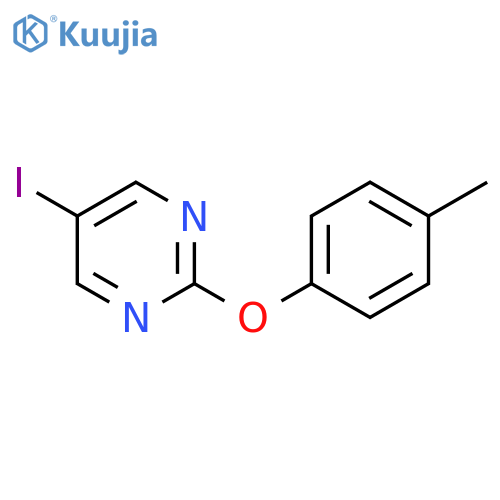

1876402-41-3 structure

商品名:5-Iodo-2-(p-tolyloxy)pyrimidine

CAS番号:1876402-41-3

MF:C11H9IN2O

メガワット:312.106434583664

CID:6780713

5-Iodo-2-(p-tolyloxy)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-2-(p-tolyloxy)pyrimidine

-

- インチ: 1S/C11H9IN2O/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3

- InChIKey: VOZPNPJDIHKVFH-UHFFFAOYSA-N

- ほほえんだ: O(C1=NC=C(C=N1)I)C1C=CC(=CC=1)C

5-Iodo-2-(p-tolyloxy)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB610777-1g |

5-Iodo-2-(p-tolyloxy)pyrimidine; . |

1876402-41-3 | 1g |

€560.40 | 2024-07-19 | ||

| abcr | AB610777-5g |

5-Iodo-2-(p-tolyloxy)pyrimidine; . |

1876402-41-3 | 5g |

€1867.10 | 2024-07-19 | ||

| abcr | AB610777-250mg |

5-Iodo-2-(p-tolyloxy)pyrimidine; . |

1876402-41-3 | 250mg |

€306.10 | 2024-07-19 |

5-Iodo-2-(p-tolyloxy)pyrimidine 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813

1876402-41-3 (5-Iodo-2-(p-tolyloxy)pyrimidine) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1876402-41-3)5-Iodo-2-(p-tolyloxy)pyrimidine

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):181/332/1106